molecular formula C6H4FNOS B1314151 1-Fluoro-2-(sulfinylamino)benzene CAS No. 74653-64-8

1-Fluoro-2-(sulfinylamino)benzene

Cat. No. B1314151
CAS RN: 74653-64-8
M. Wt: 157.17 g/mol
InChI Key: KNBYRWXVCCCYLZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Fluoro-2-(sulfinylamino)benzene consists of a benzene ring with a fluoro group at the 1-position. The exact 3D structure could not be found in the available resources.

Scientific Research Applications

Chemical Reactions and Synthesis

1-Fluoro-2-(sulfinylamino)benzene has been studied in various chemical reactions and synthetic applications. Notably, reactions of [fluoro(sulfonyloxy)iodo]benzene with olefins such as 1-hexene and 1-heptene have been explored, yielding corresponding 1,2-disulfonates. This type of reaction is significant for the synthesis of isomeric α-fluoro-β-sulfonyloxy products, which are valuable in organic chemistry for various applications (Pirkuliev et al., 2001). Additionally, research on the Diels–Alder cycloaddition reactions of related compounds like [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene indicates its potential in creating complex molecular structures (Sridhar, Krishna, & Rao, 2000).

Fluorination Techniques

The compound has also been implicated in studies involving fluorination techniques. For instance, fluorination of alkoxy-substituted benzene derivatives using cesium fluoroxy-sulphate, a mild fluorinating agent, led to the formation of fluoro-substituted products, demonstrating the reactivity and potential applications of fluoro-benzene derivatives in synthetic chemistry (Stavber & Zupan, 1981).

Fluorophore Development

In the field of luminescent materials, 1-Fluoro-2-(sulfinylamino)benzene-related compounds have been investigated for their potential as fluorophores. A study on 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, a compound with a similar structure, has shown promising results as a green fluorophore with high emission, photostability, and independence from solvent and pH conditions. This highlights the potential for using similar fluoro-benzene derivatives in imaging applications and displays (Beppu et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, 1-Fluoro-2-nitrobenzene, indicates that it is harmful if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-fluoro-2-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNOS/c7-5-3-1-2-4-6(5)8-10-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBYRWXVCCCYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=S=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503815
Record name 1-Fluoro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-(sulfinylamino)benzene

CAS RN

74653-64-8
Record name 1-Fluoro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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